molecular formula C18H25FN2O3 B13972871 Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate

Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B13972871
M. Wt: 336.4 g/mol
InChI Key: VLWOBYNGTPAMBB-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27FN2O3. It is a piperidine derivative that has been studied for various applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzylamine with tert-butyl 4-carbamoylpiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzyl derivatives.

Scientific Research Applications

tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate is unique due to the presence of the 4-fluorobenzyl group, which imparts specific chemical and biological properties. This fluorinated benzyl group can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H25FN2O3

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methylcarbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22)

InChI Key

VLWOBYNGTPAMBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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